molecular formula C13H10Cl2F2N2O2 B2647638 Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 2054954-63-9

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B2647638
CAS RN: 2054954-63-9
M. Wt: 335.13
InChI Key: RKFXQCDISAYYDH-UHFFFAOYSA-N
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Description

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate, also known as PF-06282999, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of pyrazole carboxylates and has a molecular weight of 416.2 g/mol.

Mechanism of Action

BTK is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking the downstream signaling pathways and reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has shown potent anti-inflammatory and anti-tumor activity. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several advantages as a research tool, including its high potency, selectivity, and specificity for BTK. It has also been shown to have good pharmacokinetic properties and oral bioavailability. However, its limitations include its relatively short half-life and the potential for off-target effects at higher doses.

Future Directions

There are several potential future directions for the research and development of Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate. One area of focus could be the optimization of its pharmacokinetic properties and the development of more potent and selective BTK inhibitors. Another area of interest could be the exploration of its potential in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms of action and potential off-target effects of this compound.

Synthesis Methods

The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves the reaction between 2,4-dichlorobenzylamine and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then methylated using methyl iodide to obtain the final product.

Scientific Research Applications

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of immune cells and the production of inflammatory cytokines.

properties

IUPAC Name

methyl 1-[(2,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)9-6-19(18-11(9)12(16)17)5-7-2-3-8(14)4-10(7)15/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFXQCDISAYYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

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